molecular formula C13H9ClN2S B2500947 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile CAS No. 477851-21-1

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile

Cat. No.: B2500947
CAS No.: 477851-21-1
M. Wt: 260.74
InChI Key: KHLYAPHGRGBPRX-FLIBITNWSA-N
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Description

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile (CAS: 477851-21-1) is an acrylonitrile derivative featuring a 4-chloroanilino group at the 3-position and a 3-thienyl moiety at the 2-position of the acrylonitrile backbone. Its (2E)-configuration ensures a planar geometry, facilitating conjugation across the C=C–C≡N system, which is critical for electronic and photophysical properties . The compound is identified by the MDL number MFCD00138248 and is structurally related to bioactive acrylonitriles reported in pharmacological and materials science research .

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-thiophen-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-12-1-3-13(4-2-12)16-8-11(7-15)10-5-6-17-9-10/h1-6,8-9,16H/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLYAPHGRGBPRX-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(/C#N)\C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H8ClN2S\text{C}_{12}\text{H}_{8}\text{ClN}_{2}\text{S}

This compound features a chloroaniline moiety linked to a thienyl group through an acrylonitrile framework, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : It demonstrates activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Binding : Its structural features allow it to bind effectively to active sites on enzymes, inhibiting their function.

Anticancer Activity

A study conducted by evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.6Induced apoptosis via mitochondrial pathway
HeLa (Cervical)4.2DNA intercalation leading to cell cycle arrest

Antimicrobial Activity

In another study by , the antimicrobial efficacy was assessed against common bacterial pathogens. The findings were summarized as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound possesses significant antimicrobial properties, particularly against Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the chloro or thienyl groups may enhance potency and selectivity against specific biological targets. Research indicates that substituents on the aniline ring can significantly influence the compound's biological profile.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents Key Functional Groups Applications/Properties Reference
3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile 4-Cl-C₆H₄-NH, 3-thienyl Acrylonitrile, thiophene Potential electronic materials
(E)-3-Phenyl-2-(3-thienyl)acrylonitrile Phenyl, 3-thienyl Acrylonitrile, thiophene Crystalline packing studies
3-(3-Chloro-2-methylanilino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 3-Cl-2-Me-C₆H₃-NH, 4-NO₂-C₆H₄-thiazole Acrylonitrile, nitro, thiazole Unspecified biological activity
3-(4-(Bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(4-nitrophenyl)diazenyl)phenyl)acrylonitrile NO₂, diazenyl, trityloxy Acrylonitrile, nitro, azobenzene Holographic recording materials
  • Electronic Effects: The presence of electron-withdrawing groups (e.g., NO₂ in and ) enhances conjugation, critical for photoresponsive applications. In contrast, the 4-chloroanilino group in the target compound provides moderate electron withdrawal, balancing stability and reactivity .
  • Steric Considerations : Bulkier substituents (e.g., trityloxy in ) reduce crystallinity but improve solubility, whereas smaller groups (e.g., thienyl in the target compound) favor planar stacking, as seen in crystalline analogs .

Table 2: Bioactive Acrylonitrile Derivatives

Compound Name Target/Activity Mechanism/Findings Reference
(E)-2-(1H-Indole-3-carbonyl)-3-(pyridin-4-yl)acrylonitrile (P1) NADPH oxidase (NOX) inhibition Reduced ROS in vascular smooth muscle cells
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile Antimalarial precursor Synthon for benzothiazine derivatives
This compound Not explicitly reported Hypothesized NOX inhibition based on structural similarity to P1/P3
  • The target compound lacks direct bioactivity data but shares structural motifs with NOX inhibitors (e.g., acrylonitrile backbone, aromatic amines) .
  • Sulfonyl and sulfanyl groups in antimalarial precursors (–5) enhance binding to parasitic enzymes, a feature absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile, and how is purity monitored?

The synthesis typically involves condensation reactions between 4-chloroaniline derivatives and acrylonitrile precursors under controlled conditions (e.g., temperature, solvent selection, and base catalysis). Key steps include:

  • Starting materials : 4-Chloroaniline and thienyl-acrylonitrile precursors.
  • Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and assess purity .
  • Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane.

Q. Which spectroscopic methods are suitable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the E/Z configuration of the acrylonitrile moiety.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, aromatic C-H stretches).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess its preliminary biological activity?

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound?

Density Functional Theory (DFT) calculates quantum chemical parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) to identify reactive sites. For example:

  • Electrophilicity : High HOMO energy suggests electron-donating capacity for corrosion inhibition.
  • Adsorption behavior : Molecular docking simulations model interactions with metal surfaces or biological targets .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data?

  • Quantitative Structure-Property Relationship (QSPR) models : Correlate DFT-derived parameters (e.g., polarizability) with experimental inhibition efficiencies.
  • Cross-validation : Repeat experiments under varied conditions (e.g., pH, temperature) to assess robustness .

Q. How do structural modifications influence bioactivity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the thienyl ring enhances electrophilicity, potentially improving enzyme inhibition.
  • Isomer studies : Comparing E/Z isomers via X-ray crystallography reveals conformational impacts on binding affinity .

Q. What advanced techniques validate its mechanism in corrosion inhibition?

  • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance on metal surfaces.
  • Scanning Electron Microscopy (SEM) : Visualizes adsorbed inhibitor layers on corroded substrates .

Q. How can crystallography resolve ambiguities in molecular configuration?

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and E/Z isomerism.
  • Intermolecular interactions : Hydrogen bonding (C-H···N) and π-π stacking patterns clarify packing behavior .

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